(1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid
Overview
Description
(1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid, or THP-TFMP as it is commonly known, is an organoboronic acid that has a wide range of applications in organic synthesis, pharmaceutical chemistry, and biochemistry. In particular, it is used as a versatile reagent for the preparation of a variety of organic compounds, including amines, alcohols, and ketones. The acid is also used to catalyze a variety of reactions, such as the formation of carbon-carbon bonds and the synthesis of heterocycles. In addition, THP-TFMP has been used in the synthesis of pharmaceutical drugs and as a reagent for the synthesis of chiral compounds.
Scientific Research Applications
Synthesis and Characterization
- The compound has been used in the synthesis of trifluoromethylazoles and other similar compounds. These syntheses involve reactions like trifluoroacetylation and treatment with hydrazine, leading to various derivatives with potential applications in measuring pH in biological media by 19F NMR spectroscopy (Jones et al., 1996).
Material Science and Engineering
- In material science, related compounds have been used in the development of polyesters suitable for controlled drug delivery by in vivo biodegradation. This involves the polymerization of diesters of 3,4-dihydro-2H-pyran-2-yl-methanol with various acids (Abdelaal & Abbas, 1996).
Biological and Medicinal Chemistry
- The compound and its derivatives find application in the synthesis of biologically interesting compounds like 5-Substituted-1H-tetrazoles. These compounds are synthesized from β-cyanocarboxylic acids and sodium azide, and are structurally analogous to succinic acid, hinting at potential medicinal applications (Zanatta et al., 2013).
Environmental and Analytical Applications
- In the field of pyrotechnics, similar compounds have been explored as environmentally friendly red pyrotechnic coloring agents. This involves functionalization of 1H-tetrazole and 1H-pyrazole to enhance the fuel-rich flame environment or make them oxidizing agents, highlighting its potential in eco-friendly pyrotechnic materials (Dufter et al., 2020).
Coordination Chemistry
- In coordination chemistry, poly(pyrazol-1-yl)borates, closely related to the compound , have been used extensively in coordination compounds for their high affinity towards cationic metal ions. These compounds are used as ligands in various metal complexes, demonstrating the compound's relevance in developing new coordination compounds (Takayama et al., 2016).
properties
IUPAC Name |
[2-(oxan-2-yl)-5-(trifluoromethyl)pyrazol-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BF3N2O3/c11-9(12,13)6-5-7(10(16)17)15(14-6)8-3-1-2-4-18-8/h5,8,16-17H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRVABFYRULQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1C2CCCCO2)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681711 | |
Record name | [1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid | |
CAS RN |
1141878-45-6 | |
Record name | [1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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